Isobutyl 3-thienylacetate
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Overview
Description
Isobutyl 3-thienylacetate is an organic compound with the molecular formula C10H14O2S. It is known for its unique structure, which includes a thiophene ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 3-thienylacetate typically involves the esterification of 3-thiopheneacetic acid with isobutyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl 3-thienylacetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) or electrophilic reagents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isobutyl 3-thienylmethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Isobutyl 3-thienylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties
Mechanism of Action
The mechanism of action of Isobutyl 3-thienylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3-thiopheneacetic acid, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can also participate in electron transfer reactions, influencing cellular processes .
Comparison with Similar Compounds
Isobutyl acetate: Similar ester structure but lacks the thiophene ring.
3-Thiopheneacetic acid: Contains the thiophene ring but lacks the ester group.
Isobutyl thiophene: Contains both the isobutyl group and the thiophene ring but lacks the ester group
Uniqueness: Isobutyl 3-thienylacetate is unique due to the combination of the thiophene ring and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
94023-53-7 |
---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-methylpropyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H14O2S/c1-8(2)6-12-10(11)5-9-3-4-13-7-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
DEPSFIADZHYHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC1=CSC=C1 |
Origin of Product |
United States |
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